molecular formula C8H4F4O B1329349 2,2,2,4'-Tetrafluoroacetophenone CAS No. 655-32-3

2,2,2,4'-Tetrafluoroacetophenone

Cat. No. B1329349
CAS RN: 655-32-3
M. Wt: 192.11 g/mol
InChI Key: LUKLMXJAEKXROG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is a topic of interest in several of the provided papers. For instance, the synthesis of 2,3,4,5-tetrafluorophenyllithium, which is a related compound, involves the lithiation of 1,2,3,4-tetrafluorobenzene with n-butyllithium . This organolithium intermediate can then react with various electrophiles, indicating its utility in synthetic chemistry. Similarly, the synthesis of 4-(2',4'-difluorophenyl) acetophenone via cross-coupling of 2',4'-difluorophenylboronic acid and 4-bromoacetophenone mediated by a Pd(II) complex is described, achieving high yields . This method could potentially be adapted for the synthesis of 2,2,2,4'-tetrafluoroacetophenone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is characterized by the presence of fluorine atoms, which can significantly influence the electronic properties of the molecule. For example, the structure of 4-(2',4'-difluorophenyl) acetophenone was characterized by various spectroscopic methods, including IR, 1H NMR, and single-crystal X-ray diffractometry . These techniques could similarly be applied to determine the molecular structure of 2,2,2,4'-tetrafluoroacetophenone once synthesized.

Chemical Reactions Analysis

The reactivity of fluorinated organolithium intermediates, such as 2,3,4,5-tetrafluorophenyllithium, with different reagents has been explored, demonstrating the potential to form various products . The reactions with water, carbon dioxide, and other reagents indicate the versatility of these intermediates in chemical synthesis. The cross-coupling reactions to form difluorophenyl acetophenones also highlight the potential for creating complex fluorinated molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct due to the strong electronegativity of fluorine. For instance, 1,2,3,4-tetrafluoropentacene exhibits ambipolar charge transport characteristics, which could be attributed to the fluorine substituents altering its electronic properties . These properties are important for applications in organic electronics. The synthesis and characterization of related fluorinated compounds provide a basis for predicting the properties of 2,2,2,4'-tetrafluoroacetophenone, which would likely exhibit unique physical and chemical behaviors due to its fluorine content.

Scientific Research Applications

Preparation of 4-Nitrogen-Substituted Benzoic Acids

Shinozuka et al. (2006) described an efficient method for preparing 4-nitrogen-substituted benzoic acids using 2,2,2,4'-tetrafluoroacetophenone. This process includes aromatic substitution with amines and a haloform reaction, yielding moderate to excellent yields. This method is notable for its simplicity and suitability for large-scale syntheses (Shinozuka et al., 2006).

Involvement in Heterogeneous Asymmetric Reactions

Varga et al. (2004) investigated the enantioselective heterogeneous hydrogenation of various fluoroketones, including 2,2,2-trifluoroacetophenone, on modified platinum-alumina catalysts. Their study focused on the reaction rate and enantioselectivity under different conditions, highlighting the potential of fluoroketones in asymmetric catalysis (Varga et al., 2004).

Synthesis and Characterization in Organic Chemistry

Barrio et al. (2001) explored the reactions of a hexahydride-osmium complex with various aromatic ketones, including fluorinated ones like 2,2,2,4'-tetrafluoroacetophenone. Their work involved studying C-H and C-F activation in these ketones, contributing to the understanding of organometallic reactions and their potential applications (Barrio et al., 2001).

Research in Green Chemistry

Yadav and Joshi (2002) discussed the acylation of resorcinol with acetic acid, using 2,2,2,4'-tetrafluoroacetophenone as a key intermediate in the synthesis of 2',4'-dihydroxyacetophenone. This research emphasizes the importance of finding non-polluting and reusable catalysts in chemical syntheses, aligning with the principles of green chemistry (Yadav & Joshi, 2002).

Organic Solar Cells

Wang, Bai, and Zhan (2015) synthesized a small molecule using a structure including 2,2,2,4'-tetrafluoroacetophenone for application in organic solar cells. This research demonstrates the role of fluorinated compounds in improving the efficiency and performance of organic solar cells (Wang, Bai, & Zhan, 2015).

Development of Fluorescence Switches

Wang et al. (2015) developed a tetra(4-(diethylamino)phenyl)ethene derivative from a compound related to 2,2,2,4'-tetrafluoroacetophenone. This derivative exhibits aggregation-induced emission and can function as a reversible fluorescence switch in acidic and basic solutions, showing potential for chemical sensing and environmental monitoring applications (Wang et al., 2015).

Analytical Chemistry and Spectroscopy

Ingalls et al. (1984) utilized a derivative of 2,2,2,4'-tetrafluoroacetophenone, specifically 4'-bromophenacyl trifluoromethanesulfonate, for derivatizing carboxylic acids prior to high-performance liquid chromatography analysis. This showcases the utility of tetrafluoroacetophenone derivatives in enhancing analytical techniques in chemistry (Ingalls et al., 1984).

Capillary Electrophoresis

Sekar, Kailasa, and Wu (2013) developed a capillary electrophoresis method for separating acetophenone and its monohydroxy isomers, employing a system that could potentially use 2,2,2,4'-tetrafluoroacetophenone in similar separation processes. This study emphasizes the compound's relevance in separation sciences (Sekar, Kailasa, & Wu, 2013).

Safety And Hazards

2,2,2,4’-Tetrafluoroacetophenone is classified as a flammable solid and an eye irritant. It can cause skin irritation and may be harmful if inhaled . Precautionary measures include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .

properties

IUPAC Name

2,2,2-trifluoro-1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4F4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKLMXJAEKXROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060958
Record name Ethanone, 2,2,2-trifluoro-1-(4-fluorophenyl)-
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Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,2,2,4'-Tetrafluoroacetophenone

CAS RN

655-32-3
Record name 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone
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Record name 2,2,2,4'-Tetrafluoroacetophenone
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Record name Ethanone, 2,2,2-trifluoro-1-(4-fluorophenyl)-
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Record name Ethanone, 2,2,2-trifluoro-1-(4-fluorophenyl)-
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Record name 2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-one
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Record name 2,2,2,4'-TETRAFLUOROACETOPHENONE
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Synthesis routes and methods

Procedure details

In a three-neck flask, 52.5 g of 4-fluoro-1-bromobenzene are charged with 60 ml ether, then 7.3 g magnesium turnings. The walls of the flask are rinsed with a few ml ether. Small crystals of iodine are added thereto and the mixture is heated to reflux until all the magnesium has reacted with the same. The mixture is left to revert to room temperature, then a solution of 11.4 g trifluoro acetic acid in 15 ml ether is very slowly added in about 20 minutes. The inner temperature is kept at about 20°-30° by external cooling. The mixture is kept aside at room temperature for 15 minutes and then heated to reflux for three hours. The mixture is thereafter kept in a cool place for 12 hours. The cooled mixture is poured on a mixture of crushed ice and chlorhydric acid. The etherous phase is separated. The aqueous phase is extracted twice with 100 ml ether.
Quantity
52.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
T Shinozuka, A Nakao, K Saito, S Naito - Chemistry letters, 2006 - journal.csj.jp
A Practical Method for the Preparation of 4-Nitrogen-substituted Benzoic Acids Page 1 A Practical Method for the Preparation of 4-Nitrogen-substituted Benzoic Acids Tsuyoshi …
Number of citations: 4 www.journal.csj.jp
NM Nad', TV Talalaeva, GV Kazennikova… - Bulletin of the Academy …, 1959 - Springer
A procedure was developed for the condensation of 2,4-difluorophenyllithium with difluoroacetic and chlorodifluoroacetic acids at low temperature with formation of acetophenones …
Number of citations: 3 link.springer.com
H Eto, Y Kaneko, S Takeda, M TOKIZAWA… - Chemical and …, 2001 - jstage.jst.go.jp
Chart 2 reaction was competed. The fluorination of 5f, 5p and 5q did not proceed because of their degradation. Therefore, 3f and 3n—q were prepared from ethyl difluoro (substituted …
Number of citations: 68 www.jstage.jst.go.jp
JH Wang, Y Zhang, M Li, S Yan, D Li… - Angewandte Chemie …, 2017 - Wiley Online Library
Chromium(III)‐based metal–organic frameworks (Cr‐MOFs) are very attractive in a wide range of investigations because of their robustness and high porosity. However, reports on Cr‐…
Number of citations: 84 onlinelibrary.wiley.com
Q Li‐Hua, S Zong‐Xuan, S Chang‐Qing… - Chinese Journal of …, 2005 - Wiley Online Library
Direct asymmetric aldol addition of methyl ketones to 2,2,2‐trifluoro‐1‐phenylethanone and its ring‐substituted derivatives was achieved using L‐proline as a chiral promoter. Various …
Number of citations: 57 onlinelibrary.wiley.com
G Muñoz, KM Chamberlain… - Macromolecular …, 2023 - Wiley Online Library
A practical and direct electrophilic polymerization of hexafluoroacetone hydrate with diphenyl ether toward the preparation of semi‐fluorinated polyaryl ethers (PAE) is reported. …
Number of citations: 6 onlinelibrary.wiley.com
LI Olvera, MT Guzmán-Gutiérrez, MG Zolotukhin… - …, 2013 - ACS Publications
A novel series of linear, high-molecular-weight polymers and copolymers was synthesized by one-pot, metal-free superacid-catalyzed reaction of trifluoromethylalkyl (1a–1c) and …
Number of citations: 73 pubs.acs.org
Y Tanaka, K Gamo, T Oyama, M Ohashi, M Waki… - Bioorganic & Medicinal …, 2014 - Elsevier
We previously reported that a α-benzylphenylpropanoic acid-type hPPARγ-selective agonist with a piperidine ring as the hydrophobic tail part (3) exhibited sub-micromolar-order …
Number of citations: 4 www.sciencedirect.com
A Gangjee, Y Zhu, SF Queener… - Journal of medicinal …, 1996 - ACS Publications
The synthesis and biological activity of 42 6-substituted-2,4-diaminopyrido[3,2-d]pyrimidines (2,4-diamino-8-deazafolate analogues) are reported. The compounds were synthesized in …
Number of citations: 39 pubs.acs.org
MJ O'Connor, KN Boblak, AD Spitzer, PA Gucciardo… - Tetrahedron …, 2010 - Elsevier
The chemistry of trifluoromethyl ketones has been studied. The work examines the condensation reactions of trifluoromethyl ketones with arenes in the superacid, including both …
Number of citations: 24 www.sciencedirect.com

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